molecular formula C17H27N5O3 B5629942 (3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5629942
M. Wt: 349.4 g/mol
InChI Key: VXUJUMQRAHGSNL-KGLIPLIRSA-N
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Description

This compound falls within the category of complex organic molecules often studied for their potential as therapeutic agents. Its structure suggests it is a multifunctional compound, incorporating elements like the imidazole ring, which is common in biologically active molecules, the morpholine group, often seen in drug design for its pharmacokinetic properties, and the piperidine backbone, a common motif in medicinal chemistry.

Synthesis Analysis

Synthesizing complex molecules like this typically involves multiple steps, including the formation of the core piperidine structure, followed by functionalization with the imidazole and morpholine groups. Techniques such as nucleophilic substitution, amide coupling, and ring-closing methodologies might be employed (Mistry et al., 2016).

Molecular Structure Analysis

Molecular structure analysis would involve techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to determine the three-dimensional conformation and stereochemistry of the molecule. The presence of stereocenters (as indicated by the R and S notations) suggests that chiral resolution or asymmetric synthesis methods would be necessary to obtain the desired enantiomer (Zhu et al., 2012).

properties

IUPAC Name

(3R,5S)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c23-16(21-3-1-2-15-19-4-5-20-15)13-10-14(12-18-11-13)17(24)22-6-8-25-9-7-22/h4-5,13-14,18H,1-3,6-12H2,(H,19,20)(H,21,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUJUMQRAHGSNL-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CNC2)C(=O)NCCCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H]2C[C@H](CNC2)C(=O)NCCCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

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